Confluentin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Confluentin is a compound that can be isolated from Rhododendron dauricum . It has been found to have antimicrobial activity against gram-positive bacteria . It also significantly inhibits compound 48/80-induced histamine release from rat peritoneal mast cells . Furthermore, it shows weak cytotoxicity against four human tumor cell lines, HL-60, SMMC-7712, A-549, and MCF-7 .

Synthesis Analysis

The synthesis of Confluentin has been described in the literature. The key step of the sequence leading to both natural products is a highly enantioselective domino aldol/oxa Michael reaction .Molecular Structure Analysis

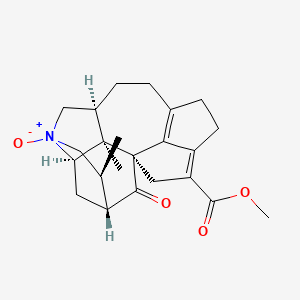

The molecular structure of Confluentin is represented by the formula C22H30O2 . The chemical name for Confluentin is (2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol .Physical And Chemical Properties Analysis

Confluentin is an oil-like substance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight of Confluentin is 326.5 .Wissenschaftliche Forschungsanwendungen

Cancer Research

Confluentin has been found to have significant potential in cancer research, particularly in relation to colon cancer . It has been shown to suppress KRAS expression in human colon cancer cells . KRAS is a gene that plays a crucial role in human cancers, making this a significant finding .

Cell Cycle Regulation

In addition to its potential in cancer research, Confluentin has also been shown to have an impact on cell cycle regulation . Specifically, it has been demonstrated to induce apoptosis and arrest the cell cycle at the G2/M phase in SW480 human colon cancer cells . This could have significant implications for the treatment of various diseases.

Interaction with Oncogenic Proteins

Confluentin has been found to inhibit the RNA-binding function of the oncogenic protein insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) . This interaction could potentially be exploited for therapeutic purposes .

Bioactive Compound in Mushrooms

Confluentin is one of the major growth-inhibitory compounds found in the ethanol extracts of the mushroom Albatrellus flettii . This highlights the potential of mushrooms as a source of bioactive compounds for drug discovery .

Inhibition of Protein-RNA Interactions

Confluentin has been shown to inhibit the physical interaction between KRAS RNA and full-length IMP1 . This suggests that Confluentin could be used to disrupt these interactions, which are a prerequisite for the oncogenic function of IMP1 .

Potential Drug Discovery

Given its various bioactive properties, Confluentin represents a promising candidate for further exploration in drug discovery . Its ability to interact with oncogenic proteins and regulate cell cycles suggests that it could be used to develop new treatments for a range of diseases .

Wirkmechanismus

- Confluentin induces apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in SW480 human colon cancer cells .

- IMP1 regulates KRAS mRNA expression, and confluentin disrupts this interaction by binding to the KH1&2 di-domains of IMP1 .

- The downstream effects involve down-regulation of KRAS expression , which impacts cell growth, proliferation, and survival .

- Unfortunately, specific ADME (absorption, distribution, metabolism, and excretion) properties of confluentin are not well-documented in the available literature .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Confluentin involves the condensation of two molecules of 2,4-dihydroxybenzoic acid (DHBA) to form a biphenyl intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzoic acid (DHBA)", "Acetic anhydride", "Sodium acetate", "Methanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: DHBA is dissolved in acetic anhydride and heated to reflux with sodium acetate as a catalyst to form the acetylated derivative.", "Step 2: The reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried.", "Step 3: The acetylated derivative is dissolved in methanol and treated with concentrated sulfuric acid to remove the acetyl group and form the corresponding DHBA.", "Step 4: The DHBA is neutralized with sodium hydroxide and extracted with ethyl acetate.", "Step 5: The organic layer is dried and concentrated to yield pure DHBA.", "Step 6: Two equivalents of DHBA are dissolved in a mixture of ethyl acetate and water and heated to reflux with a catalytic amount of concentrated sulfuric acid to form the biphenyl intermediate.", "Step 7: The reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried to yield Confluentin." ] } | |

CAS-Nummer |

585534-03-8 |

Produktname |

Confluentin |

Molekularformel |

C22H30O2 |

Aussehen |

Oil |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.